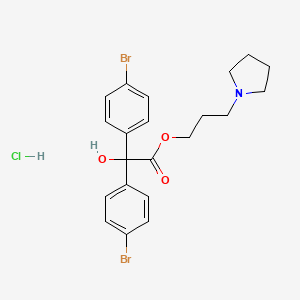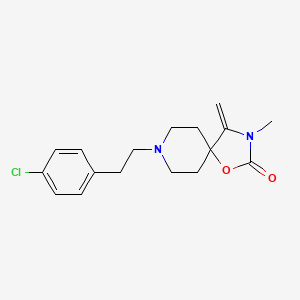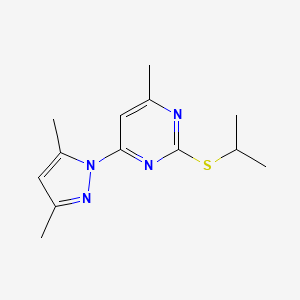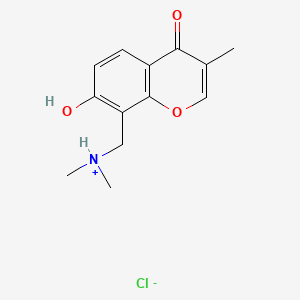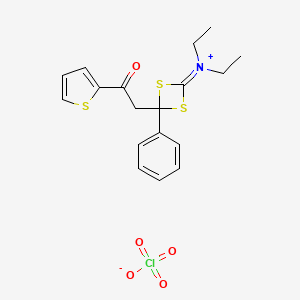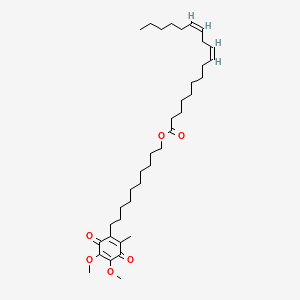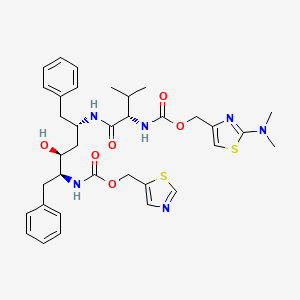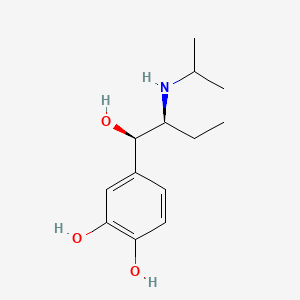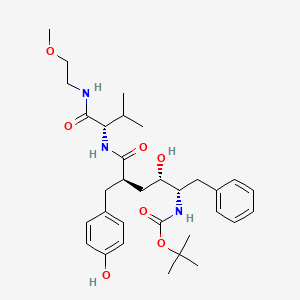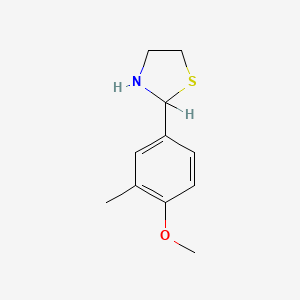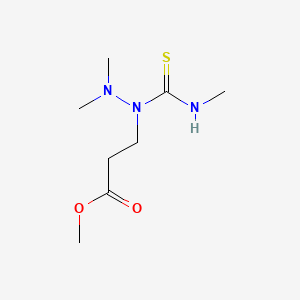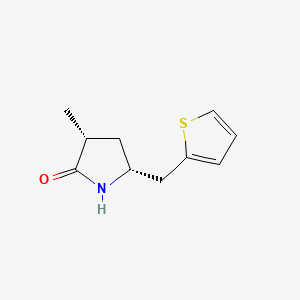
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is a synthetic compound that belongs to the class of triazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group can be introduced through glycosylation reactions using ribofuranosyl donors and suitable catalysts.
Addition of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where triazine derivatives have shown efficacy.
Industry: As a component in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Influence on Cellular Pathways: Affecting signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione Derivatives: Other derivatives with different substituents on the triazine ring.
Ribofuranosyl Compounds: Compounds with ribofuranosyl groups attached to different core structures.
Trifluoromethylthio Compounds: Compounds with trifluoromethylthio groups attached to various core structures.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is unique due to the combination of its triazine core, ribofuranosyl group, and trifluoromethylthio substituent. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
属性
CAS 编号 |
113307-11-2 |
|---|---|
分子式 |
C9H10F3N3O6S |
分子量 |
345.25 g/mol |
IUPAC 名称 |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(trifluoromethylsulfanyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H10F3N3O6S/c10-9(11,12)22-6-5(19)13-8(20)15(14-6)7-4(18)3(17)2(1-16)21-7/h2-4,7,16-18H,1H2,(H,13,19,20)/t2-,3-,4-,7-/m1/s1 |
InChI 键 |
XBGLGTSJGWSREU-WVQVIYPNSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


